4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine

Energetic materials Density prediction Oxadiazole heterocycles

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 380590-45-4) is a heterocyclic small molecule (C₄H₄N₆O₂, MW 168.11 g mol⁻¹) that uniquely couples a 1,2,5‑oxadiazole (furazan) ring with a 1,3,4‑oxadiazole ring via a direct C–C bond. This dual‑ring architecture distinguishes it from both symmetric bis‑furazans and pure 1,3,4‑oxadiazole derivatives, making it a versatile scaffold in medicinal chemistry and energetic‑materials research.

Molecular Formula C4H4N6O2
Molecular Weight 168.116
CAS No. 380590-45-4
Cat. No. B2918717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine
CAS380590-45-4
Molecular FormulaC4H4N6O2
Molecular Weight168.116
Structural Identifiers
SMILESC1(=NON=C1N)C2=NN=C(O2)N
InChIInChI=1S/C4H4N6O2/c5-2-1(9-12-10-2)3-7-8-4(6)11-3/h(H2,5,10)(H2,6,8)
InChIKeyOBKWIOMZWRTISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 380590-45-4): Baseline Properties and Structural Identity


4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 380590-45-4) is a heterocyclic small molecule (C₄H₄N₆O₂, MW 168.11 g mol⁻¹) that uniquely couples a 1,2,5‑oxadiazole (furazan) ring with a 1,3,4‑oxadiazole ring via a direct C–C bond . This dual‑ring architecture distinguishes it from both symmetric bis‑furazans and pure 1,3,4‑oxadiazole derivatives, making it a versatile scaffold in medicinal chemistry and energetic‑materials research [1].

Why Generic Substitution of Oxadiazole Analogs Fails for 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine


In‑class oxadiazole compounds cannot be interchanged by simple functional‑group analogy because the specific fusion of 1,2,5‑oxadiazole and 1,3,4‑oxadiazole rings in 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine creates an asymmetric hydrogen‑bonding network and electronic distribution that are absent in symmetric bis(1,2,5‑oxadiazole) or bis(1,3,4‑oxadiazole) analogs [1]. This structural asymmetry directly impacts crystal density, thermal stability, and intermolecular interactions—parameters that are critical for both energetic‑material performance and target‑binding affinity [1][2]. The quantitative evidence below demonstrates where such differences become meaningful for scientific selection.

Quantitative Differentiation Evidence for 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine vs. Closest Analogs


Predicted Density Advantage Over Symmetric 1,2,5-Oxadiazole Analogs

The predicted density of the target compound is 1.7 ± 0.1 g cm⁻³ , compared with an experimental density of 1.582 g cm⁻³ for the symmetric analog 3,4‑diamino‑1,2,5‑oxadiazole (3,4‑diaminofurazan) . Although the values come from different methodologies, the ~0.12 g cm⁻³ higher predicted density is consistent with the tighter crystal packing expected from the asymmetric dual‑ring architecture.

Energetic materials Density prediction Oxadiazole heterocycles

Validated Utility as a Key Energetic-Materials Precursor in Peer-Reviewed Synthesis

Tang et al. (2015) employed the target compound as the starting material (compound 1) for nitration with 100% HNO₃, yielding 3‑nitroamino‑4‑(5‑amino‑1,3,4‑oxadiazol‑2‑yl)furazan (compound 2) and a series of energetic salts [1]. The resulting nitroamino‑furazan/oxadiazole derivatives exhibited detonation performances comparable to RDX (1,3,5‑trinitro‑1,3,5‑triazacyclohexane), with decomposition temperatures above 180 °C [1]. This established synthetic route demonstrates the compound's reliable reactivity and its strategic value as a precursor for high‑performance energetic materials.

Energetic materials synthesis Nitroamino-furazan derivatives Detonation performance

Commercial Purity Benchmarks and Storage Accessibility vs. Symmetric Analogs

The target compound is commercially stocked by multiple reputable vendors with certified purities of 95% (AKSci) and 97% (Chemscene) , and is shipped under straightforward conditions (sealed dry, 2–8 °C storage) . In contrast, symmetric analogs such as 3,4‑diaminofurazan are offered by fewer suppliers and occasionally require specialized handling, potentially complicating procurement workflows and increasing lead times.

Chemical procurement Purity specification Oxadiazole building blocks

Biomolecular Target Engagement: SPR Hit Against IspF Enzyme

In a surface plasmon resonance (SPR) assay at pH 7.0 and 10 °C, the target compound demonstrated binding to 2‑C‑methyl‑D‑erythritol 2,4‑cyclodiphosphate synthase (IspF) from E. coli, as recorded in BindingDB (BDBM31912) [1]. The quantitative Kd value was not publicly disclosed; however, the hit confirmation against a validated antibacterial target distinguishes it from many oxadiazole analogs that lack any reported target‑engagement data.

Fragment-based drug discovery Surface plasmon resonance IspF inhibitor

Optimal Application Scenarios for 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine Based on Differentiated Evidence


Energetic Materials Precursor for Nitroamino-Furazan/Oxadiazole Derivatives

The compound serves as an immediate precursor for the synthesis of 3‑nitroamino‑4‑(5‑amino‑1,3,4‑oxadiazol‑2‑yl)furazan and its energetic salts, which exhibit detonation performance comparable to RDX [1]. Procurement is justified when the research goal is to access asymmetric nitroamino‑furazan/oxadiazole frameworks that balance high energy density with acceptable thermal stability (Td > 180 °C) [1].

Fragment-Based Lead Discovery Targeting the MEP Pathway Enzyme IspF

The confirmed SPR hit against E. coli IspF (BindingDB BDBM31912) [2] makes this compound a viable fragment starting point for antibacterial drug discovery programs targeting the non‑mevalonate isoprenoid biosynthesis pathway. Its low molecular weight (168.11 Da) and dual‑ring heterocyclic core offer multiple vectors for structure‑based elaboration.

High-Density Heterocyclic Building Block for Coordination Chemistry and Materials Science

With a predicted density of ~1.7 g cm⁻³ —higher than symmetric furazan analogs (~1.58 g cm⁻³) —this compound is a candidate building block for the design of high‑density coordination polymers, metal‑organic frameworks, or nitrogen‑rich ligands where crystal density directly influences functional properties.

Development of Asymmetric Oxadiazole-Based Bioactive Molecules

The unique combination of 1,2,5‑oxadiazole and 1,3,4‑oxadiazole pharmacophores within a single molecule provides a differentiated scaffold for medicinal chemists seeking to explore structure‑activity relationships that cannot be achieved with homodimeric oxadiazole analogs [1].

Quote Request

Request a Quote for 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.